molecular formula C16H12O6 B586246 Chrysoeriol-d3 CAS No. 1794941-48-2

Chrysoeriol-d3

Cat. No.: B586246
CAS No.: 1794941-48-2
M. Wt: 303.284
InChI Key: SCZVLDHREVKTSH-FIBGUPNXSA-N
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Description

Chrysoeriol-d3 is a deuterated form of chrysoeriol, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and plants. Chrysoeriol itself is a methoxy derivative of luteolin and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysoeriol-d3 can be synthesized through the methylation of luteolin using specific methyltransferases. The process involves the transfer of a methyl group to luteolin, resulting in the formation of chrysoeriol . The deuterated form, this compound, is obtained by incorporating deuterium atoms into the structure during the synthesis process. This can be achieved using deuterated reagents and solvents under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

Chrysoeriol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .

Scientific Research Applications

Chrysoeriol-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Chrysoeriol-d3 is similar to other flavonoids such as luteolin, diosmetin, and apigenin. it is unique due to its methoxy group at the 3’ position, which enhances its biological activity and stability . Other similar compounds include:

This compound stands out due to its enhanced stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVLDHREVKTSH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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